氯氮平盐酸盐

描述

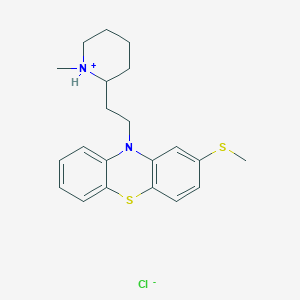

Thioridazine hydrochloride is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . It is usually given after other treatments have failed . It has little antiemetic activity .

Molecular Structure Analysis

The molecular formula of Thioridazine hydrochloride is C21H26N2S2.HCl . Its molecular weight is 407.04 . The structure of Thioridazine hydrochloride includes a phenothiazine moiety, which is common among antipsychotic drugs .Physical And Chemical Properties Analysis

Thioridazine hydrochloride is a pale yellow solid . It is soluble in water, DMSO, chloroform, ethanol, and methanol . It should be stored at 2-8°C .科学研究应用

心脏健康研究

氯氮平已被证明可以延长QTc间期,并且与剂量相关。 这一特性在心脏健康研究中意义重大,因为它与尖端扭转型心律失常和猝死相关 .

抗菌辅助化合物

研究表明,氯氮平盐酸盐可以用作抗菌辅助化合物。 它在治疗耐药菌感染方面显示出希望 .

结核病治疗

最近的研究表明氯氮平在针对任何形式的结核分枝杆菌(Mtb)抗生素耐药性的新型短期治疗方案中具有潜力。 这包括使用包含氯氮平和利福平的纳米粒子来进行体外和斑马鱼模型中的快速结核病治疗 .

癌症治疗

氯氮平已被确定为一种具有潜在癌症治疗用途的抗精神病药物。 它可以逆转多形性胶质母细胞瘤(GBM)的基因表达特征,表明可能具有治疗应用 .

作用机制

Target of Action

Thioridazine Hydrochloride primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition. Thioridazine also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones .

Mode of Action

Thioridazine Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors in the brain . This blocking action inhibits the overactivity of dopamine, which is often associated with psychosis. It also blocks the alpha-adrenergic effect, which can help to reduce symptoms of anxiety and tension .

Biochemical Pathways

Thioridazine Hydrochloride affects several biochemical pathways. It is believed to depress the reticular activating system , thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . In colorectal cancer cells, Thioridazine has been found to induce endoplasmic reticulum (ER) stress by activating the eIF2α/ATF4/CHOP axis and facilitating the accumulation of secretory autophagosomes .

Pharmacokinetics

Thioridazine Hydrochloride exhibits rapid absorption after oral administration . It has a volume of distribution of 1.8 to 6.7 L/kg . The drug undergoes hepatic metabolism primarily by sulphoxidation, with active metabolites including mesoridazine and sulphoridazine . The elimination half-life of Thioridazine Hydrochloride is approximately 21–24 hours .

Result of Action

The molecular and cellular effects of Thioridazine Hydrochloride’s action include the reduction of psychotic symptoms such as hallucinations, delusions, and disordered thinking . It also helps to control severely disturbed or agitated behavior . It has been associated with severe cardiac arrhythmias, leading to its withdrawal worldwide in 2005 .

Action Environment

The action, efficacy, and stability of Thioridazine Hydrochloride can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as it is primarily metabolized in the liver . Additionally, the drug’s proarrhythmic effects can be exacerbated in patients with pre-existing heart conditions .

实验室实验的优点和局限性

Thioridazine hydrochloride has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating the dopamine system in the brain. Thioridazine hydrochloride is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. Thioridazine hydrochloride has a relatively low affinity for dopamine receptors compared to other antipsychotic drugs, which may limit its effectiveness in certain experiments.

未来方向

There are several future directions for research on Thioridazine hydrochloride. One area of interest is the potential use of Thioridazine hydrochloride in the treatment of other disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the dopamine system in the brain. Finally, further research is needed to fully understand the mechanism of action and biochemical effects of Thioridazine hydrochloride.

Conclusion

Thioridazine hydrochloride is a well-established antipsychotic drug that has been widely used for the treatment of schizophrenia and other psychotic disorders. It has a unique mechanism of action that sets it apart from other antipsychotic drugs. Thioridazine hydrochloride has been extensively studied for its scientific research applications, and there are several future directions for research on this drug. Overall, Thioridazine hydrochloride remains an important tool in the investigation of the dopamine system in the brain.

安全和危害

Thioridazine hydrochloride is toxic and can cause skin and eye irritation . It can also cause respiratory irritation . High doses or long-term use of Thioridazine can cause a serious movement disorder that may not be reversible . It is not approved for use in older adults with dementia-related psychosis .

属性

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049401 | |

| Record name | Thioridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130-61-0 | |

| Record name | Thioridazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioridazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioridazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioridazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORIDAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCI67NK8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

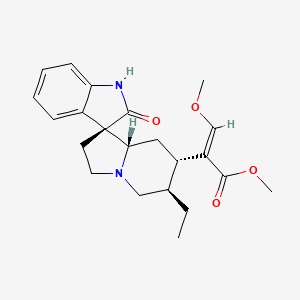

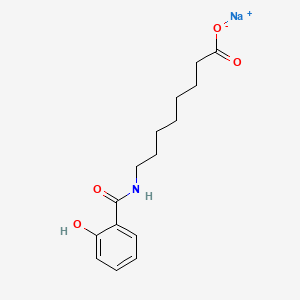

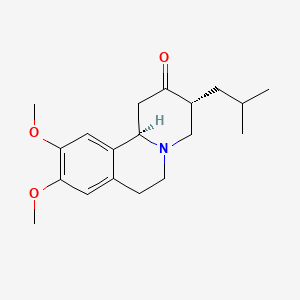

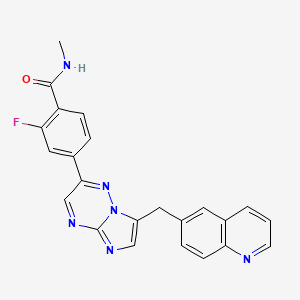

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)